molecular formula C16H14F2N2O2 B4385810 N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide

Cat. No.: B4385810
M. Wt: 304.29 g/mol
InChI Key: TYUPMKLKWUNXEH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide is a synthetic organic compound characterized by the presence of difluorophenyl and propionylamino groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide typically involves a multi-step process. One common method starts with the acylation of 4-aminobenzamide with propionyl chloride to form 4-(propionylamino)benzamide. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 2,4-difluorobenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the propionylamino group may facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(acetylamino)benzamide
  • N-(2,4-difluorophenyl)-4-(butyryl-amino)benzamide
  • N-(2,4-difluorophenyl)-4-(benzoylamino)benzamide

Uniqueness

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide is unique due to the specific combination of difluorophenyl and propionylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the difluorophenyl group enhances its stability and reactivity, while the propionylamino group provides additional functional versatility.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2/c1-2-15(21)19-12-6-3-10(4-7-12)16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUPMKLKWUNXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide
N-(2,4-difluorophenyl)-4-(propanoylamino)benzamide

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